tert-butyl 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the piperidine intermediate.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, converting it to dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted piperidine and pyridazine compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor.
Uniqueness
tert-Butyl 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate is unique due to the presence of both a piperidine ring and a pyridazine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-18(2,3)15-7-8-16(21-20-15)24-13-14-9-11-22(12-10-14)17(23)25-19(4,5)6/h7-8,14H,9-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPMWTPMDVNRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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